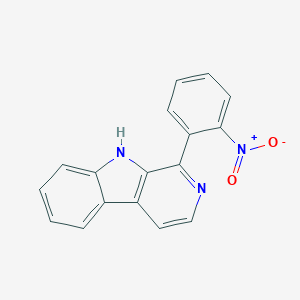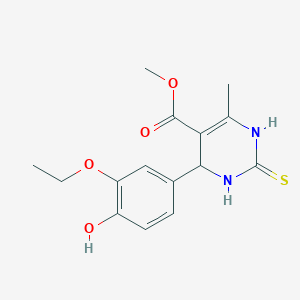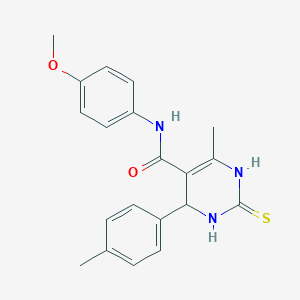
1-(2-nitrophenyl)-9H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-nitrophenyl)-9H-beta-carboline is a chemical compound that belongs to the beta-carboline family. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of 1-(2-nitrophenyl)-9H-beta-carboline is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the voltage-gated sodium channel.
Biochemical and physiological effects:
1-(2-nitrophenyl)-9H-beta-carboline has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have shown that it can modulate the activity of various neurotransmitter systems and produce anxiolytic and antidepressant effects.
实验室实验的优点和局限性
The advantages of using 1-(2-nitrophenyl)-9H-beta-carboline in lab experiments include its potential applications in various fields of scientific research, its relatively simple synthesis method, and its ability to modulate the activity of various neurotransmitter systems. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 1-(2-nitrophenyl)-9H-beta-carboline. These include further studies on its potential applications in medicinal chemistry, pharmacology, and neuroscience, as well as studies on its mechanism of action and potential toxicity. Other future directions include the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 1-(2-nitrophenyl)-9H-beta-carboline involves the condensation of 2-nitrophenylhydrazine with 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid ethyl ester. This reaction is catalyzed by acetic acid, and the resulting product is purified by recrystallization. The yield of the synthesis method is approximately 60%.
科学研究应用
1-(2-nitrophenyl)-9H-beta-carboline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied as a potential ligand for various receptors, including the GABA-A receptor, the 5-HT2A receptor, and the sigma-1 receptor. In neuroscience, it has been studied for its potential effects on neuronal activity and synaptic plasticity.
属性
分子式 |
C17H11N3O2 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-10,19H |
InChI 键 |
MJEDJPFIVVQSGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)





![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
